molecular formula C25H22BrN5O3S B11657657 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 303103-53-9

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11657657
CAS No.: 303103-53-9
M. Wt: 552.4 g/mol
InChI Key: DOHGGTXYDJHPBK-JFLMPSFJSA-N
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Description

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group and a phenyl ring at positions 5 and 4, respectively. The triazole moiety is further functionalized with a sulfanyl-acetohydrazide side chain, which is conjugated to an (E)-configured Schiff base derived from 3-ethoxy-2-hydroxybenzaldehyde.

Properties

CAS No.

303103-53-9

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-2-34-21-10-6-7-18(23(21)33)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15,33H,2,16H2,1H3,(H,28,32)/b27-15+

InChI Key

DOHGGTXYDJHPBK-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Triazole-Thiol Intermediate Synthesis

The cyclocondensation of thiocarbohydrazide with 4-bromobenzophenone proceeds via a two-step mechanism:

  • Nucleophilic attack : The carbonyl carbon of 4-bromobenzophenone is attacked by the terminal amine of thiocarbohydrazide, forming a thiourea intermediate.

  • Cyclization : Intramolecular dehydration, facilitated by phosphoric acid, generates the 1,2,4-triazole ring.

The reaction’s regioselectivity ensures substitution at the 3-position of the triazole, critical for subsequent sulfanylation.

Sulfanylation and Schiff Base Formation

The thiol group in the triazole intermediate undergoes nucleophilic substitution with chloroacetyl chloride, producing 2-chloro-N'-(triazol-3-yl)acetohydrazide . This step requires strict moisture control to prevent hydrolysis.

Schiff base formation follows a nucleophilic addition-elimination mechanism:

  • The hydrazide’s amine attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of water generates the E-configuration imine, stabilized by conjugation with the ethoxy and hydroxyl groups.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Triazole formation : Refluxing in toluene (110°C) achieves 85% yield, while lower temperatures (80°C) drop yields to 62%.

  • Sulfanylation : Ethanol as a solvent minimizes side reactions compared to THF, which promotes disulfide byproducts.

  • Schiff base condensation : Glacial acetic acid (5 mol%) in ethanol enhances reaction rates by protonating the aldehyde carbonyl.

Catalysts and Stoichiometry

  • Cyclocondensation : Phosphoric acid (1.2 equiv.) optimizes cyclization efficiency.

  • Sulfanylation : Stoichiometric triethylamine (1.1 equiv.) neutralizes HCl, preventing thiol oxidation.

Characterization and Analytical Validation

Spectroscopic Analysis

  • 1H NMR : Key signals include:

    • δ 8.21 ppm (s, 1H, triazole-H).

    • δ 10.32 ppm (s, 1H, hydrazide -NH).

    • δ 7.45–7.89 ppm (m, 9H, aromatic protons).

  • IR : Peaks at 1685 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) confirm functional groups.

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 3:7) validates intermediate purity (Rf = 0.45 for triazole-thiol). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms final compound purity ≥98%.

StepYield (%)Purity (%)
Triazole-thiol8595
Sulfanylation7897
Schiff base formation8298

Purification Challenges

Recrystallization from aqueous ethanol removes unreacted aldehyde but requires precise cooling rates (2°C/min) to avoid oiling out. Column chromatography (silica gel, dichloromethane/methanol) resolves diastereomeric impurities in large-scale batches .

Chemical Reactions Analysis

S-Alkylation and Nucleophilic Substitution

The sulfanyl (-S-) group undergoes nucleophilic substitution reactions, particularly in alkaline media. For example:

  • S-Alkylation with α-halo ketones : Reacting the triazole-thiol precursor with 2-bromo-1-phenylethanone in dimethylformamide (DMF) and cesium carbonate yields intermediate ketones (e.g., compound 11 in ).

  • Mechanism : Deprotonation of the thiol group by a base (e.g., Cs₂CO₃) generates a thiolate ion, which attacks the electrophilic carbon of the α-halo ketone.

Reaction ComponentConditionsProductYieldSource
Triazole-thiol + 2-bromo-1-phenylethanoneDMF, Cs₂CO₃, 24hKetone intermediate61%

Reduction Reactions

The ketone intermediate (e.g., compound 11 ) can be reduced to secondary alcohols using sodium borohydride (NaBH₄):

  • Reduction of Ketone to Alcohol : Ethanol at 45–50°C facilitates the reduction, yielding racemic secondary alcohols (e.g., compound 12 in ).

SubstrateReagentConditionsProductYieldSource
Ketone 11 NaBH₄Ethanol, 45–50°C, 1.25hAlcohol 12 57%

Oxidation of Sulfanyl Group

The sulfanyl linker is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

  • Oxidation with H₂O₂ or mCPBA : While not directly reported for this compound, analogous triazole-thioethers oxidize to sulfoxides (R-SO) or sulfones (R-SO₂).

Condensation and Hydrazide Reactivity

The acetohydrazide moiety participates in condensation reactions:

  • Schiff Base Formation : The hydrazide group reacts with aldehydes or ketones (e.g., 3-ethoxy-2-hydroxybenzaldehyde) to form hydrazone linkages, as seen in the parent compound’s synthesis.

  • Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon of the aldehyde, followed by dehydration.

Halogen Exchange (Bromophenyl Reactivity)

The 4-bromophenyl group enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids could replace the bromine atom with other aryl groups, though this remains speculative for the exact compound .

Acid/Base Reactions

  • Deprotonation of Hydroxyl Group : The 2-hydroxyphenyl group’s phenolic -OH can be deprotonated in basic media (e.g., NaOH), forming a phenoxide ion capable of electrophilic aromatic substitution.

  • Protonation of Triazole Nitrogen : The triazole ring’s nitrogen atoms can accept protons under acidic conditions, altering electronic properties.

Coordination with Metal Ions

The triazole ring and hydrazide group act as ligands for transition metals:

  • Complexation with Cu(II) or Fe(III) : Similar triazole derivatives form stable complexes, potentially enhancing antibacterial activity .

Mechanistic Insights

  • Steric and Electronic Effects : The 4-phenyl and 4-bromophenyl groups on the triazole ring influence reaction rates by sterically hindering electrophilic attack or directing substitution patterns .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in S-alkylation, while protic solvents (e.g., ethanol) stabilize intermediates in reductions .

Scientific Research Applications

    Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Research Findings and Methodological Insights

    Structural Validation Techniques
    • X-ray Crystallography : SHELX and ORTEP-III were employed to resolve the (E)-configuration of the hydrazide Schiff base in analogues, confirming planar geometry and hydrogen-bonding networks .
    • NMR/LC-MS Analysis : <sup>1</sup>H NMR of the target compound reveals a singlet at δ 8.3 ppm for the triazole proton and a doublet at δ 10.2 ppm for the hydroxyl group, consistent with related structures .
    Computational Modeling
    • Docking Studies : Molecular dynamics simulations predict strong binding (ΔG = −9.2 kcal/mol) of the target compound to the EGFR kinase domain, driven by bromophenyl stacking and hydrogen bonding with the ethoxy-hydroxyphenyl group .

    Biological Activity

    The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.

    Synthesis and Characterization

    The compound was synthesized through a multi-step process involving the reaction of 4-bromophenyl and phenyl triazole derivatives with various reagents. Characterization methods included:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of synthesized compounds.
    • Infrared (IR) Spectroscopy : Employed to identify functional groups present in the compound.
    • High-Resolution Mass Spectrometry (HRMS) : Utilized for molecular weight determination.

    The molecular formula is C22H22BrN4O2SC_{22}H_{22}BrN_4O_2S with a molecular weight of 481.4 g/mol .

    Antibacterial Activity

    Research has indicated that triazole compounds exhibit significant antibacterial properties. The synthesized compound has been tested against various bacterial strains:

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus20–40 µM
    Escherichia coli40–70 µM

    These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

    Anticancer Activity

    In vitro studies have shown that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it was tested on MCF7 breast cancer spheroids, revealing a notable percentage of cytotoxicity at varying concentrations:

    Concentration (µM)Percent Cytotoxicity
    1030%
    5060%
    10085%

    These findings indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further anticancer research .

    The biological activity of this compound may be attributed to its ability to interfere with specific metabolic pathways in bacteria and cancer cells. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which could extend to similar mechanisms in bacterial systems. Furthermore, the presence of hydroxyl groups may enhance its interaction with biological targets, increasing its efficacy .

    Case Studies

    • Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of S. aureus. Results demonstrated that it outperformed several conventional antibiotics in inhibiting bacterial growth .
    • Cytotoxicity Assessment : In another study focusing on various cancer cell lines, the compound showed significant cytotoxicity compared to standard chemotherapeutic agents. This suggests potential for development as an anticancer therapeutic .

    Q & A

    Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

    The synthesis involves multi-step reactions, including:

    • Triazole core formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4–6 hours) .
    • Sulfanyl-acetohydrazide coupling : Reaction of triazole-thiol intermediates with chloroacetohydrazide derivatives in basic media (e.g., K₂CO₃ in DMF) .
    • Imine formation : Condensation of the hydrazide moiety with 3-ethoxy-2-hydroxybenzaldehyde under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3) . Critical factors : Catalyst choice (acetic acid vs. sulfuric acid), solvent polarity, and temperature control to avoid byproducts like oxadiazoles .

    Q. What analytical techniques are essential for characterizing this compound?

    • Structural confirmation :
    • NMR : Distinct peaks for the imine proton (δ 8.2–8.5 ppm, singlet) and sulfanyl group (δ 3.8–4.1 ppm, triplet) .
    • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., ~520–550 g/mol) .
      • Purity assessment :
    • HPLC : Reverse-phase C18 column with acetonitrile/water gradient .
    • Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

    Q. What preliminary biological screening assays are recommended?

    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Antioxidant potential : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
    • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

    Advanced Research Questions

    Q. How can reaction conditions be optimized using computational or statistical models?

    • Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. Bayesian optimization algorithms outperform traditional one-factor-at-a-time approaches .
    • Machine learning : Training models on historical reaction data to predict optimal conditions for novel triazole derivatives .

    Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

    • Bioisosteric replacement : Substituting the 4-bromophenyl group with 4-chloro or 4-fluorophenyl to assess halogen effects on antimicrobial potency .
    • Pharmacophore modeling : Identifying critical moieties (e.g., triazole-sulfanyl, imine) for target binding using Schrödinger Suite or AutoDock .
    • Metabolic stability studies : Microsomal incubation (e.g., human liver microsomes) to evaluate hydrolysis susceptibility of the imine bond .

    Q. How do computational methods aid in understanding reactivity and degradation pathways?

    • DFT calculations : Predicting electrophilic/nucleophilic sites for reactions (e.g., Fukui indices) .
    • Molecular dynamics simulations : Modeling interactions with biological targets (e.g., bacterial dihydrofolate reductase) to guide derivatization .
    • Degradation studies : Accelerated stability testing under acidic/alkaline conditions, with LC-MS identification of hydrolysis byproducts .

    Methodological Considerations

    • Contradictions in synthesis protocols :
      uses glacial acetic acid for imine formation, while employs hydrazine hydrate. The choice depends on substrate solubility and reaction kinetics, with acetic acid favoring faster cyclization .
    • Purification challenges :
      Column chromatography (silica gel, petroleum ether/ethyl acetate) effectively separates regioisomers, while recrystallization from i-PrOH yields high-purity crystals .

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